molecular formula C14H28O4Si4 B14181920 CID 70671245

CID 70671245

Cat. No.: B14181920
M. Wt: 372.71 g/mol
InChI Key: ZQVSBCGZDWGMEE-UHFFFAOYSA-N
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Description

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes a phenyl group, multiple methyl groups, and a trisiloxane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst such as platinum. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure. The process may involve multiple steps, including hydrolysis and condensation reactions, to achieve the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The phenyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in various organic transformations.

    Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.

    Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane exerts its effects involves interactions with various molecular targets. The compound’s siloxane backbone allows it to form stable bonds with other silicon-based materials, enhancing the properties of the resulting products. The phenyl and ethoxy groups contribute to the compound’s reactivity and compatibility with different substrates, facilitating its use in diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltris(dimethylsiloxy)silane
  • Vinyltris(dimethylsiloxy)silane
  • Trimethylsiloxysilane

Uniqueness

Compared to similar compounds, 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane stands out due to its specific combination of functional groups, which impart unique chemical properties. The presence of the phenyl group enhances its stability and reactivity, while the ethoxy group provides additional versatility in chemical reactions. This makes it particularly valuable in applications requiring both stability and reactivity.

Properties

Molecular Formula

C14H28O4Si4

Molecular Weight

372.71 g/mol

InChI

InChI=1S/C14H28O4Si4/c1-8-15-21(6,7)18-22(16-19(2)3,17-20(4)5)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3

InChI Key

ZQVSBCGZDWGMEE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C

Origin of Product

United States

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